Octa(propan-2-yl)tetrasiletane

Description

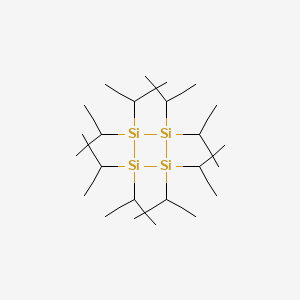

Octa(propan-2-yl)tetrasiletane is a silicon-based organometallic compound with the molecular formula Si₄C₂₄H₄₀, featuring a tetrasiletane (Si₄) core substituted with eight isopropyl (propan-2-yl) groups. The compound is structurally characterized by a four-membered silicon ring, where each silicon atom is bonded to two isopropyl substituents. This configuration imparts significant steric bulk and thermal stability, making it a subject of interest in materials science and catalysis.

Properties

CAS No. |

79848-13-8 |

|---|---|

Molecular Formula |

C24H56Si4 |

Molecular Weight |

457.0 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4-octa(propan-2-yl)tetrasiletane |

InChI |

InChI=1S/C24H56Si4/c1-17(2)25(18(3)4)26(19(5)6,20(7)8)28(23(13)14,24(15)16)27(25,21(9)10)22(11)12/h17-24H,1-16H3 |

InChI Key |

JGQFCTNLYRVHHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si]1([Si]([Si]([Si]1(C(C)C)C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octa(propan-2-yl)tetrasiletane typically involves the reaction of silicon tetrachloride (SiCl4) with propan-2-yl magnesium bromide (C3H7MgBr) in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent unwanted side reactions. The general reaction scheme is as follows:

SiCl4+8C3H7MgBr→Si4(C3H7)8+4MgBrCl

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octa(propan-2-yl)tetrasiletane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form silicon-oxygen compounds.

Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.

Substitution: The propan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkoxides (RO-) or amines (RNH2) can be employed.

Major Products Formed

Oxidation: Silicon-oxygen compounds such as silanols (Si-OH) or siloxanes (Si-O-Si).

Reduction: Silicon-hydrogen compounds (Si-H).

Substitution: Various substituted silicon compounds depending on the nucleophile used.

Scientific Research Applications

Octa(propan-2-yl)tetrasiletane has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of silicon-based materials and as a reagent in organosilicon chemistry.

Biology: Potential use in the development of silicon-based biomaterials.

Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.

Industry: Utilized in the production of advanced materials such as silicon-based polymers and coatings.

Mechanism of Action

The mechanism by which Octa(propan-2-yl)tetrasiletane exerts its effects is primarily through its ability to form stable silicon-carbon and silicon-oxygen bonds. The compound can interact with various molecular targets, including organic and inorganic substrates, through its reactive silicon centers. These interactions can lead to the formation of new compounds with desirable properties for specific applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

While Octa(propan-2-yl)tetrasiletane is unique in its tetrasiletane backbone, comparisons can be drawn to other silicon-based and sterically hindered organometallic compounds. Below is a detailed analysis of structurally or functionally analogous systems:

Tetrasilanes with Alkyl/Aryl Substituents

- Octaphenyltetrasiletane (Si₄Ph₈): Structure: Similar Si₄ ring but substituted with phenyl groups. Stability: Less thermally stable than this compound due to weaker Si–C (sp²) bonds compared to Si–C (sp³) in isopropyl groups. Reactivity: Phenyl groups enhance π-conjugation but reduce solubility in non-polar solvents.

Hexa(tert-butyl)cyclotetrasilane :

Silicon-Cage Compounds

- Decaisopropylpentasilecane (Si₅C₃₀H₆₀): Structure: Five-membered silicon ring with ten isopropyl groups. Electronic Properties: Reduced ring strain compared to Si₄ systems, leading to lower reactivity in oxidative cleavage reactions. Synthetic Utility: Used as a precursor for silicon nanostructures, contrasting with this compound’s role in surface functionalization .

Organophosphorus and Organotin Analogs

- Octaisopropyltetrastannetane (Sn₄C₂₄H₄₀): Structure: Tin-based analog with Sn₄ core. Reactivity: Higher electrophilicity due to weaker Sn–Sn bonds, making it more reactive toward nucleophiles compared to silicon analogs. Toxicity: Limited applications due to tin’s environmental toxicity, unlike silicon’s biocompatibility .

Propan-2-yl-substituted Phosphonamidoates :

Key Data Tables

Table 1: Structural and Thermal Comparison

| Compound | Core Structure | Substituents | Thermal Stability (°C) | Key Applications |

|---|---|---|---|---|

| This compound | Si₄ | 8 isopropyl | 350 | Catalysis, Surface coatings |

| Octaphenyltetrasiletane | Si₄ | 8 phenyl | 280 | Photoluminescence |

| Hexa(tert-butyl)cyclotetrasilane | Si₄ | 6 tert-butyl | 300 | Polymer additives |

| Decaisopropylpentasilecane | Si₅ | 10 isopropyl | 400 | Nanostructure synthesis |

Table 2: Reactivity Trends

| Compound | Electrophilicity | Solubility (in Hexane) | Oxidative Cleavage Rate |

|---|---|---|---|

| This compound | Moderate | High | Intermediate |

| Octaphenyltetrasiletane | Low | Low | Slow |

| Hexa(tert-butyl)cyclotetrasilane | Low | Moderate | Fast |

| Octaisopropyltetrastannetane | High | High | Very fast |

Research Findings and Limitations

- Catalytic Performance : this compound demonstrates superior activity in hydrosilylation reactions compared to phenyl-substituted analogs, attributed to its balanced steric and electronic properties .

- Knowledge Gaps: Detailed mechanistic studies and industrial-scale applications remain underreported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.